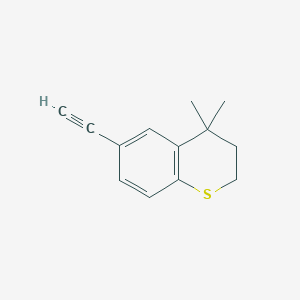

6-Ethynyl-4,4-dimethylthiochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14S/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-14-12/h1,5-6,9H,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNVHGCQWNGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448804 | |

| Record name | 6-Ethynyl-4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-06-1 | |

| Record name | 6-Ethynyl-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynyl-4,4-dimethylthiochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzothiopyran, 6-ethynyl-3,4-dihydro-4,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Ethynyl-4,4-dimethylthiochroman, a key intermediate in the preparation of various pharmaceutical compounds.[1] The document details a well-established synthetic pathway, including experimental protocols and quantitative data for each step.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the reaction of thiophenol with 1-bromo-3-methyl-2-butene. The resulting sulfide undergoes an intramolecular cyclization to form the core thiochroman structure. Subsequent Friedel-Crafts acylation introduces an acetyl group at the 6-position, which is then converted to the desired ethynyl functionality. An alternative, though less detailed in the literature, involves a Sonogashira coupling of a 6-halogenated or 6-triflated 4,4-dimethylthiochroman with a protected acetylene.

This guide will focus on the more thoroughly documented route proceeding via the 6-acetyl intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118292-06-1 | [2][3] |

| Molecular Formula | C₁₃H₁₄S | [2] |

| Molecular Weight | 202.32 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 299 °C | [2] |

| Flash Point | 128 °C | [2] |

Table 2: Reaction Yields and Key Spectroscopic Data

| Step | Product | Yield | ¹H NMR Data (CDCl₃, 250 MHz) | Reference |

| 1 | Phenyl-3-methylbut-2-enyl sulfide | Not specified | Not available | [4] |

| 2 | 4,4-dimethylthiochroman | Not specified | Not available | [4] |

| 3 | 6-Acetyl-4,4-dimethylthiochroman | Not specified | Not available | [4] |

| 4 | 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al | Not specified | Not available | [4] |

| 5 | This compound | 85% (for a related reaction) | δ 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J=8.6 Hz, 1H), 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.99 (d, J=2.0 Hz, 1H) | [4][5] |

Experimental Protocols

The following protocols are adapted from established synthetic procedures.[4]

Step 1: Synthesis of Phenyl-3-methylbut-2-enyl sulfide

-

To a suitable reaction vessel, add thiophenol, a strong base (e.g., sodium hydroxide) in equimolar amounts, and a solvent mixture of ethylene dichloride (EDC) and methanol.

-

Heat the mixture to reflux.

-

Add 1-bromo-3-methyl-2-butene in an equimolar amount to the refluxing mixture.

-

Continue refluxing for approximately 8 to 12 hours.

-

After cooling, the product, phenyl-3-methylbut-2-enyl sulfide, will be present in the EDC layer. This solution can be used directly in the next step without further purification.

Step 2: Synthesis of 4,4-dimethylthiochroman

-

To the EDC solution containing phenyl-3-methylbut-2-enyl sulfide from the previous step, add phosphorous pentoxide and orthophosphoric acid.

-

Heat the reaction mixture to reflux with stirring for 8 to 12 hours to facilitate the intramolecular cyclization.

-

Upon completion, the resulting 4,4-dimethylthiochroman is contained within the EDC layer and can be carried forward without purification.

Step 3: Synthesis of 6-Acetyl-4,4-dimethylthiochroman

-

To the EDC solution of 4,4-dimethylthiochroman, add acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

-

Stir the reaction mixture for 30 minutes to 3 hours at a temperature between -10 °C and 10 °C.

-

Quench the reaction. The product, 6-acetyl-4,4-dimethylthiochroman, will be in the EDC layer and can be used in the subsequent step without further purification.

Step 4: Synthesis of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al

-

In a separate vessel, cool dimethylformamide (DMF) to between -5 °C and 0 °C.

-

Slowly add phosphorus oxychloride to the cooled DMF.

-

To this Vilsmeier reagent, add the 6-acetyl-4,4-dimethylthiochroman from the previous step.

-

Allow the reaction to proceed for 8 to 10 hours at a temperature between 10 °C and 15 °C.

-

Quench the reaction by adding the mixture to cold water containing sodium acetate.

Step 5: Synthesis of this compound

-

Prepare a solution of sodium hydroxide in water and heat it to 80-90 °C.

-

To the hot sodium hydroxide solution, add a solution of 3-(4,4-dimethylthiochroman-6-yl)-3-chloro-2-propene-1-al in 1,4-dioxane dropwise with vigorous stirring.

-

Maintain the reaction temperature at 80-90 °C for approximately 2 hours.

-

After cooling, the crude product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield this compound.

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound.

Alternative Synthetic Approach: Sonogashira Coupling

An alternative and potentially more convergent route to this compound involves the Sonogashira coupling of a suitable precursor with a protected alkyne. Commercially available 6-Bromo-4,4-dimethylthiochroman serves as an ideal starting material for this approach.

The general workflow for this alternative synthesis is depicted below.

Caption: Sonogashira coupling route to this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.

References

- 1. 6-Ethynyl-4,4-Dimethyl-Thiochroman - CAS - 118292-06-1 | Axios Research [axios-research.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US7414143B2 - Process for the preparation of 4,4-dimethyl-6-ethynylthiochroman - Google Patents [patents.google.com]

- 5. This compound | 118292-06-1 [chemicalbook.com]

An In-depth Technical Guide to 6-Ethynyl-4,4-dimethylthiochroman: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 6-Ethynyl-4,4-dimethylthiochroman, a key intermediate in medicinal chemistry.[] The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's structure, physicochemical properties, synthesis protocols, and characterization data.

Compound Identity and Structure

This compound is a heterocyclic organic compound belonging to the thiochroman class.[2] Its structure features a thiochroman core substituted with two methyl groups at the 4-position and an ethynyl group at the 6-position. This unique combination of a rigid sulfur-containing ring and a reactive ethynyl group makes it a valuable scaffold for synthesizing bioactive molecules.[2]

Chemical Structure:

-

IUPAC Name: 6-ethynyl-4,4-dimethylthiochromane

-

CAS Number: 118292-06-1[3]

-

Molecular Formula: C₁₃H₁₄S[3]

-

Molecular Weight: 202.32 g/mol [3]

Physicochemical and Spectroscopic Properties

The compound is typically a white to off-white or pale yellow crystalline solid at room temperature.[2] It is stable under ambient conditions and should be stored in a dry, refrigerated environment (2-8°C).[2] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Off-white to light-yellow powder or crystals | |

| Melting Point | 69-72°C | [4] |

| Boiling Point | 299°C | [4] |

| Density | 1.09 g/cm³ | [4] |

| Flash Point | 128°C | [][4] |

| Refractive Index | 1.597 | [4] |

| LogP | 3.44130 | [4] |

| Purity | >95% - 98% | [] |

Synthesis Protocol

The synthesis of this compound is achieved through multi-step organic reactions. A general procedure involves the conversion of a suitable precursor, followed by purification using column chromatography.[5]

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: A solution of the starting material, 6-bromo-4,4-dimethylthiochroman (or a similar halogenated precursor), is prepared in a suitable solvent such as N,N-dimethylformamide (DMF) in a reaction vessel. The system is cooled to -20°C under an inert atmosphere.[5]

-

Intermediate Formation: Phosphorus trichloride is added slowly to the stirred solution, and the reaction is allowed to proceed for 1 hour.[5] Note: While the provided source mentions this step, a more common route for ethynylation is a Sonogashira coupling, suggesting this may be part of a different synthesis pathway or an intermediate activation step.

-

Ethynylation (Sonogashira Coupling): The activated thiochroman precursor is reacted with an ethynyl source, such as trimethylsilylacetylene, in the presence of a palladium-copper catalyst system. This is a standard method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with saturated sodium chloride solution and deionized water.[5]

-

Purification: The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[5]

-

Chromatography: The resulting crude solid is purified by column chromatography on silica gel, using a hexane/ethyl acetate (9:1) eluent system. This yields the target product, this compound, as an oil or solid.[5]

Workflow for Synthesis and Purification

Caption: Flowchart of the synthesis, workup, and purification process.

Characterization Data

The structural identity and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Further analysis can be performed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6]

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural confirmation. The chemical shifts and coupling constants are consistent with the assigned structure.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: A small amount of the purified compound is dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a 250 MHz spectrometer.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Characterization Data (250 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) |

| 1.35 | singlet (s) | 6H | 2 x -CH₃ at C4 | - |

| 1.95 | multiplet (m) | 2H | -CH₂- at C3 | - |

| 3.05 | multiplet (m) | 2H | -S-CH₂- at C2 | - |

| 3.15 | singlet (s) | 1H | Acetylenic -C≡C-H | - |

| 7.13 | doublet (d) | 1H | Aromatic C-H | 8.6 |

| 7.58 | doublet of doublets (dd) | 1H | Aromatic C-H | 8.6, 2.0 |

| 7.99 | doublet (d) | 1H | Aromatic C-H | 2.0 |

| Data sourced from ChemicalBook.[5] |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its primary application is as a key intermediate for Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis and acne.[][7] Furthermore, the ethynyl group is highly versatile and can be used in reactions like the Sonogashira coupling to synthesize novel benzimidazole derivatives, which have been investigated for anti-bacterial, anti-asthmatic, and anti-diabetic activities.[]

Application in Sonogashira Coupling

Caption: Use of the compound in Sonogashira coupling reactions.

References

Technical Guide: Chemical Properties and Applications of 6-Ethynyl-4,4-dimethylthiochroman (CAS No. 118292-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of the compound with CAS number 118292-06-1, identified as 6-Ethynyl-4,4-dimethylthiochroman. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various bioactive molecules.[1][2] This document consolidates available data on its physicochemical characteristics, provides a detailed synthetic protocol, and outlines methodologies for evaluating the biological activities of its derivatives.

Synonyms: 6-Ethynyl-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, 4,4-Dimethyl-6-ethynylthiochroman, Tazarotene Impurity 5.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white or light-yellow solid or crystalline powder.[1][2] It is stable under ambient conditions and should be stored in a dry environment at 2-8°C.[1]

| Property | Value | Reference |

| CAS Number | 118292-06-1 | [1][2] |

| Molecular Formula | C₁₃H₁₄S | [1][3] |

| Molecular Weight | 202.32 g/mol | [2][3] |

| IUPAC Name | 6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene | [4] |

| Appearance | White to off-white solid; Off-white to light-yellow to yellow powder or crystals | [1][2] |

| Melting Point | 69-72 °C | [5][6] |

| Boiling Point | 299 °C | [5][6] |

| Density | 1.09 g/cm³ | [5][6] |

| Flash Point | 128 °C | [6] |

| Solubility | Information not widely specified, but likely exhibits limited solubility in common organic solvents. | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions. | [1][2] |

Synthesis and Logic

This compound is a synthetic compound, not found in nature.[1] Its synthesis is a key step in the development of more complex molecules. The compound is notably used as an intermediate in the preparation of Tazarotene, a third-generation topical retinoid.[4] Furthermore, it serves as a crucial building block in Sonogashira coupling reactions to produce novel benzimidazole derivatives.[4]

The following diagram illustrates the pivotal role of this compound as a synthetic intermediate.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound from a precursor compound.[5][7]

Materials:

-

Precursor compound (e.g., 4,4-dimethyl-6-formylthiochroman) (10.0 g, 45.87 mmol)

-

N,N-dimethylformamide (DMF) (150 mL)

-

Phosphorus trichloride (4.0 mL, 45.87 mmol)

-

Ethyl acetate (200 mL)

-

Saturated sodium chloride solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Hexane

-

Column chromatography setup (Silica gel)

Procedure:

-

Dissolve the starting compound (10.0 g, 45.87 mmol) in N,N-dimethylformamide (150 mL).

-

Cool the reaction mixture to -20°C.

-

Slowly add phosphorus trichloride (4.0 mL, 45.87 mmol) to the stirred solution.

-

Continue stirring the reaction for 1 hour at -20°C.

-

Upon reaction completion (monitored by TLC), dilute the crude product with ethyl acetate (200 mL).

-

Wash the organic layer sequentially with saturated sodium chloride solution and deionized water.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate by removing the solvent via vacuum evaporation.

-

Purify the resulting solid by column chromatography using a hexane/ethyl acetate (9:1) eluent system to yield the target product.[5][7]

Product Characterization (¹H NMR):

-

¹H NMR (250 MHz, CDCl₃) δ: 1.35 (6H, s), 1.95 (2H, m), 3.05 (2H, m), 3.15 (1H, s), 7.13 (1H, d, J = 8.6 Hz), 7.58 (1H, dd, J = 8.6, 2.0 Hz), 7.99 (1H, d, J = 2.0 Hz).[5][7]

Biological Activity and Applications

While there is limited information on the direct biological activity or signaling pathway of this compound itself, its significance lies in its role as a scaffold for developing bioactive molecules.[1] Derivatives synthesized using this compound have demonstrated potential therapeutic applications.

A notable study reported the synthesis of novel N-substituted benzimidazole derivatives utilizing this compound. These derivatives were screened for and exhibited moderate in vitro anti-bacterial, anti-asthmatic, and anti-diabetic properties.[4]

The following workflow outlines the process from synthesis to biological screening of these derivatives.

Experimental Protocols for Biological Assays

The following sections detail generalized, standard in vitro protocols for assessing the types of biological activities reported for derivatives of this compound.

Anti-bacterial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Resazurin solution (optional, as a growth indicator).

Procedure:

-

Dispense the growth medium into all wells of a 96-well plate.

-

Create a serial two-fold dilution of the test compound across the wells, leaving positive (bacteria, no compound) and negative (medium only) control wells.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-diabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

-

Test compound dissolved in buffer or DMSO.

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (e.g., 100 mM, pH 6.8).

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

-

96-well microtiter plate.

-

Plate reader.

-

Acarbose as a positive control.

Procedure:

-

Add the test compound solution, phosphate buffer, and α-glucosidase solution to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate again at 37°C for 20 minutes.

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.

-

Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-asthmatic Activity: Mast Cell Stabilization Assay

This in vitro model assesses the ability of a compound to prevent the degranulation of mast cells, a key event in the allergic asthmatic response.

Materials:

-

Rat basophilic leukemia (RBL-2H3) cells or other suitable mast cell line.

-

Cell culture medium (e.g., MEM) with supplements.

-

Dinitrophenyl-human serum albumin (DNP-HSA) as an antigen.

-

Anti-DNP IgE antibody for sensitization.

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate for β-hexosaminidase.

-

Lysis buffer (e.g., Triton X-100).

-

Cromolyn sodium or Ketotifen as a positive control.

Procedure:

-

Seed mast cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

-

Wash the cells to remove unbound IgE and then pre-incubate them with various concentrations of the test compound for 1-2 hours.

-

Induce degranulation by challenging the cells with the DNP-HSA antigen.

-

After incubation (e.g., 30-60 minutes), collect the supernatant.

-

Lyse the remaining cells in the wells to measure the total β-hexosaminidase content.

-

Quantify the β-hexosaminidase activity in both the supernatant and the cell lysate by adding the substrate and measuring the absorbance at 405 nm.

-

Calculate the percentage of degranulation inhibition by comparing the enzyme release in treated cells to untreated (control) cells.

Safety and Handling

Limited toxicological data is available for this compound. As with many organic sulfur compounds, it may cause mild to moderate irritation upon skin or eye contact. Inhalation of dust may lead to respiratory discomfort. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses) and handling within a chemical fume hood to minimize exposure.[1]

Conclusion

This compound (CAS No. 118292-06-1) is a well-characterized synthetic compound with significant utility as an intermediate in medicinal and materials chemistry. While direct biological signaling pathways have not been elucidated for this molecule, its structural features make it an important building block for the synthesis of pharmacologically active agents, including retinoids and novel heterocyclic compounds with potential anti-bacterial, anti-diabetic, and anti-asthmatic properties. The protocols and data presented in this guide offer a valuable resource for researchers engaged in drug discovery and development utilizing this versatile chemical scaffold.

References

- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Vivo & In-Vitro screening of Anti-asthmatic Drug | PPTX [slideshare.net]

- 4. omicsonline.org [omicsonline.org]

- 5. In vitro α-Glucosidase Inhibition Activity [bio-protocol.org]

- 6. Investigation of in vitro and in vivo anti-asthmatic properties of Siphonochilus aethiopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

Spectroscopic and Synthetic Profile of 6-Ethynyl-4,4-dimethylthiochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the spectroscopic and synthetic data available for 6-Ethynyl-4,4-dimethylthiochroman, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials research.

Physicochemical Properties

This compound is a solid, appearing as a white to off-white or pale yellow crystalline powder at room temperature.[1][2] It possesses a molecular formula of C₁₃H₁₄S and a molecular weight of 202.32 g/mol .[2][3][4]

| Property | Value |

| CAS Number | 118292-06-1 |

| Molecular Formula | C₁₃H₁₄S |

| Molecular Weight | 202.32 g/mol [2][3][4] |

| Physical Form | Off-white to light-yellow powder or crystals |

| Melting Point | 69-72 °C[2] |

| Boiling Point | 299 °C[2] |

| Flash Point | 128 °C[2] |

| Density | 1.09 g/cm³[2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While comprehensive raw data is not widely available in the public domain, this section compiles the reported data and provides expected values for key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound has been reported in the literature. The following table summarizes the observed chemical shifts (δ) and multiplicities.

Table 1: ¹H NMR Spectroscopic Data for this compound [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.35 | s | 6H | 2 x CH₃ (gem-dimethyl) |

| 1.95 | m | 2H | -CH₂- |

| 3.05 | m | 2H | -S-CH₂- |

| 3.15 | s | 1H | ≡C-H |

| 7.13 | d, J = 8.6 Hz | 1H | Ar-H |

| 7.58 | dd, J = 8.6, 2.0 Hz | 1H | Ar-H |

| 7.99 | d, J = 2.0 Hz | 1H | Ar-H |

Infrared (IR) Spectroscopy

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C-H (alkynyl C-H stretch) | ~3300 | Strong, sharp |

| C≡C (alkynyl C-C stretch) | ~2100-2260 | Medium to weak |

| C-H (aromatic stretch) | ~3000-3100 | Medium |

| C-H (aliphatic stretch) | ~2850-3000 | Medium |

| C=C (aromatic stretch) | ~1450-1600 | Medium |

| C-S (thioether stretch) | ~600-800 | Medium |

Mass Spectrometry (MS)

Detailed experimental mass spectra and fragmentation patterns for this compound are not widely published. The expected molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound.

Table 3: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₄S |

| Molecular Weight | 202.32 |

| [M]⁺ (m/z) | 202.32 |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of a suitable precursor with an ethynylating agent.[1] While a highly detailed, step-by-step protocol for this specific compound is not available in the provided search results, a representative synthesis can be outlined as follows. This procedure is based on analogous syntheses of similar compounds.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

A typical experimental procedure would involve the following steps:

-

Coupling Reaction: 6-Bromo-4,4-dimethylthiochroman is reacted with an excess of an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a co-catalyst like copper(I) iodide. A suitable base, typically an amine like triethylamine, is used as a solvent and to neutralize the hydrogen halide formed during the reaction. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

-

Purification of Intermediate: The crude silylated intermediate is purified by column chromatography on silica gel.

-

Deprotection: The purified trimethylsilyl-protected intermediate is then treated with a base, such as potassium carbonate, in a solvent like methanol to remove the trimethylsilyl group.

-

Final Purification: After the removal of the protecting group, the reaction mixture is worked up as described above, and the final product, this compound, is purified by column chromatography or recrystallization to yield the pure compound.

Spectroscopic Analysis

The following is a general protocol for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol:

Caption: Workflow for obtaining and processing ¹H NMR data.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz.

-

Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

-

Data Analysis: The processed spectrum is analyzed to determine the chemical shifts, integration values, and multiplicities of the various proton signals.

This technical guide provides a summary of the currently available spectroscopic and synthetic information for this compound. While detailed IR and MS data are not publicly accessible, the provided information serves as a foundational resource for researchers working with this compound.

References

6-Ethynyl-4,4-dimethylthiochroman: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 6-ethynyl-4,4-dimethylthiochroman as a pivotal building block in modern organic synthesis. This versatile intermediate, particularly noted for its role in the development of pharmaceutical agents, offers a unique scaffold for the construction of complex molecular architectures. This document provides detailed experimental protocols, quantitative data, and a visual representation of its synthetic utility.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its rigid, sulfur-containing heterocyclic structure combined with the reactive ethynyl group makes it a valuable synthon.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 118292-06-1 | |

| Molecular Formula | C₁₃H₁₄S | |

| Molecular Weight | 202.32 g/mol | |

| Appearance | White to off-white or light-yellow powder/crystals | |

| Melting Point | 69-72 °C | |

| Boiling Point | 299 °C | |

| Density | 1.09 g/cm³ | |

| Flash Point | 128 °C | |

| Refractive Index | 1.597 | |

| Storage | 2-8 °C, sealed in dry conditions |

Table 2: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.35 | s | 6H | -C(CH₃)₂ | |

| 1.95 | m | 2H | -CH₂-CH₂-S- | |

| 3.05 | m | 2H | -CH₂-S- | |

| 3.15 | s | 1H | -C≡CH | |

| 7.13 | d, J = 8.6 Hz | 1H | Aromatic CH | |

| 7.58 | dd, J = 8.6, 2.0 Hz | 1H | Aromatic CH | |

| 7.99 | d, J = 2.0 Hz | 1H | Aromatic CH | |

| (Solvent: CDCl₃, Frequency: 250 MHz) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4,4-dimethylthiochroman. A common route involves the Friedel-Crafts acylation to introduce an acetyl group at the 6-position, followed by conversion of the acetyl group to the ethynyl functionality.

Experimental Protocol: Synthesis from 4,4-dimethyl-6-acetylthiochroman

This procedure is adapted from synthetic routes described for analogous compounds.

Step 1: Formation of the Enolate and Reaction with Diethyl Chlorophosphate

-

To a solution of diisopropylamine (e.g., 24.41 mmol) in dry tetrahydrofuran (THF, 40 mL) under an argon atmosphere, cooled to -78 °C, add n-butyllithium (1.6 M in hexane, e.g., 24.32 mmol) dropwise.

-

Stir the mixture at -78 °C for 1 hour to form lithium diisopropylamide (LDA).

-

Add a solution of 4,4-dimethyl-6-acetylthiochroman (e.g., 24.38 mmol) in dry THF (4 mL) dropwise to the LDA solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

To this solution, add diethyl chlorophosphate (e.g., 24.36 mmol).

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring for approximately 3 hours.

Step 2: Elimination to form the Alkyne This step typically involves a strong base to induce elimination to form the alkyne. The specific conditions can vary, but a common method involves treating the intermediate from Step 1 with a strong base like LDA at low temperatures.

Step 3: Work-up and Purification

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent such as pentane or ethyl acetate.

-

Wash the combined organic layers with dilute acid (e.g., 3N HCl), water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Applications in Organic Synthesis: The Sonogashira Coupling

A primary application of this compound is its use in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne of the thiochroman and an aryl or vinyl halide. This methodology is a cornerstone in the synthesis of the retinoid drug, Tazarotene.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Tazarotene

The following protocol is based on the synthesis of Tazarotene, where this compound is coupled with ethyl 6-chloronicotinate.

Reagents and Equipment:

-

This compound (or its S-oxide)

-

Ethyl 6-chloronicotinate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add triethylamine (a suitable excess, e.g., 3-5 equivalents) to the solution.

-

Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02-0.05 equivalents), and the co-catalyst, copper(I) iodide (e.g., 0.01-0.03 equivalents), to the reaction mixture.

-

Add ethyl 6-chloronicotinate (1-1.2 equivalents) to the mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for a period of 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product, Tazarotene.

Synthetic Pathway Visualization

The following diagram illustrates a key synthetic transformation involving a this compound derivative in the synthesis of Tazarotene.

Caption: Sonogashira coupling of this compound.

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. Its utility is particularly highlighted in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of complex therapeutic agents like Tazarotene. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with 6-Ethynyl-4,4-dimethylthiochroman

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 6-Ethynyl-4,4-dimethylthiochroman. This protocol is designed to be a starting point for researchers and may require optimization depending on the specific azide coupling partner and desired scale.

Introduction

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] this compound is a synthetic heterocyclic compound with potential applications as a scaffold in medicinal chemistry and as an intermediate in the synthesis of pharmaceutical agents.[5][6] Its unique structural features, including a sterically hindered alkyne, may present challenges in CuAAC reactions, necessitating careful optimization of reaction conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄S | [6][7] |

| Molecular Weight | 202.32 g/mol | [6][7] |

| Appearance | White to off-white or colorless to pale yellow solid | [5][6] |

| Melting Point | 69-72 °C | [6] |

| Boiling Point | 299 °C | [6] |

| Flash Point | 128 °C | [6][] |

| Density | 1.09 g/cm³ | [6] |

| Refractive Index | 1.597 | [6] |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, etc.)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 1 M in deionized water, freshly prepared), and THPTA (e.g., 200 mM in deionized water).[9]

-

-

Reaction Setup:

-

In a clean, dry reaction flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

-

Catalyst Addition:

-

In a separate vial, premix the CuSO₄·5H₂O stock solution (0.01-0.1 eq) with the THPTA stock solution (0.05-0.5 eq).[10][11] Allow the mixture to stand for a few minutes to form the copper-ligand complex.

-

To the degassed reaction mixture, add the freshly prepared sodium ascorbate solution (0.1-1.0 eq) followed by the copper-ligand complex solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Table 2: Example Reagent Quantities for a 1 mmol Scale Reaction

| Reagent | Molar Equiv. | Amount |

| This compound | 1.0 | 202.3 mg (1.0 mmol) |

| Organic Azide | 1.1 | 1.1 mmol |

| CuSO₄·5H₂O | 0.05 | 12.5 mg (0.05 mmol) |

| Sodium Ascorbate | 0.2 | 39.6 mg (0.2 mmol) |

| THPTA | 0.1 | 43.4 mg (0.1 mmol) |

| Solvent (t-BuOH/H₂O 1:1) | - | 10 mL |

Application Notes

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. A mixture of t-butanol and water is a common choice that can solubilize both organic and inorganic reagents. For less polar substrates, solvents like DMF or DMSO can be used.

-

Ligand Selection: The use of a copper-chelating ligand like THPTA is highly recommended. Ligands can accelerate the reaction, stabilize the Cu(I) oxidation state, and prevent catalyst disproportionation.[10][11] For sterically hindered substrates, exploring different ligands may be beneficial.

-

Catalyst Loading: The catalyst loading can be optimized. While higher loadings may increase the reaction rate, they can also lead to purification challenges. Typically, 1-10 mol% of the copper salt is sufficient.

-

Reducing Agent: Sodium ascorbate is the most common reducing agent to generate the active Cu(I) species from a Cu(II) precursor in situ.[2][4] It should be freshly prepared as it can degrade over time.

-

Inert Atmosphere: While CuAAC reactions can often be performed in the presence of air, for sensitive substrates or to maximize yield and minimize side reactions, performing the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of the Cu(I) catalyst.

-

Steric Hindrance: The 4,4-dimethyl groups on the thiochroman ring may introduce steric hindrance around the alkyne. This could potentially slow down the reaction rate. To overcome this, increasing the reaction temperature, using a more active catalyst system (e.g., with a specific ligand), or extending the reaction time may be necessary. Some studies have shown that even sterically hindered alkynes can react efficiently under optimized conditions.[12][13]

-

Purification: The triazole products are often crystalline and can be purified by recrystallization. However, column chromatography is a general and reliable method for obtaining pure products.

Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition with this compound.

Caption: General workflow for the CuAAC reaction.

Signaling Pathway/Logical Relationship

The following diagram illustrates the key components and their roles in the copper-catalyzed azide-alkyne cycloaddition reaction.

References

- 1. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 9. axispharm.com [axispharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. zaguan.unizar.es [zaguan.unizar.es]

Application Notes and Protocols for the Development of Bioactive Molecules from the 6-Ethynyl-4,4-dimethylthiochroman Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential for developing bioactive molecules based on the 6-ethynyl-4,4-dimethylthiochroman scaffold. This document includes a summary of reported biological activities for structurally related thiochroman derivatives, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The this compound scaffold is a key synthetic intermediate in the preparation of various bioactive compounds.[1] Its rigid, sulfur-containing heterocyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents.[2] Notably, it is a crucial building block for Tazarotene, a third-generation retinoid approved for the treatment of psoriasis and acne, which underscores the scaffold's potential in medicinal chemistry.[3][4] Tazarotene's active metabolite, tazarotenic acid, selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating gene expression to control cell proliferation and differentiation.[3][5]

Beyond its role in retinoid-like activity, the broader class of thiochroman derivatives has demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][6] This highlights the versatility of the thiochroman core and the potential for discovering novel bioactive molecules through modification of the this compound scaffold.

Data Presentation: Bioactivity of Thiochroman Derivatives

The following tables summarize the reported in vitro activities of various thiochroman derivatives, providing a reference for the potential biological effects of novel compounds synthesized from the this compound scaffold.

Table 1: Anticancer Activity of Thiochroman Derivatives [2]

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 47 | MCF-7 | 0.42 | Cisplatin | - |

| SK-mel-2 | 0.58 | |||

| DU145 | 0.43 | |||

| 40 | CCRF-CEM | 45.79 | Doxorubicin | 55.91 |

| 44 | A-549 | < 10 | Adriamycin (ADR) | - |

Table 2: Antimicrobial Activity of Thiochroman Derivatives [2]

| Compound ID | Organism | MIC (µg/mL) | Activity Metric | Value (µg/mL) |

| 8 | Bacillus subtilis | 32 | - | - |

| S. epidermidis | 32 | |||

| S. aureus | 32 | |||

| E. faecalis | 32 | |||

| 22 | C. albicans | 0.5 | - | - |

| 11 | Xanthomonas oryzae pv. oryzae (Xoo) | - | EC50 | 24 |

| Xanthomonas axonopodis pv. citri (Xac) | - | EC50 | 30 |

Table 3: Anti-leishmanial Activity of Thiochroman Derivatives [2]

| Compound ID | Organism | EC50 (µM) | Selectivity Index (SI) |

| 32 | Leishmania panamensis | 3.24 | 173.24 |

Signaling Pathway

Derivatives of the this compound scaffold, such as Tazarotene, are known to modulate the Retinoic Acid (RA) signaling pathway. The following diagram illustrates the canonical pathway.

Caption: Retinoic Acid Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the bioactivity of novel molecules derived from the this compound scaffold.

Protocol 1: Retinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for determining the binding affinity of test compounds to Retinoic Acid Receptors (RARs).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]

- 4. asianjpr.com [asianjpr.com]

- 5. tazarotene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Ethynyl-4,4-dimethylthiochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 6-ethynyl-4,4-dimethylthiochroman and its derivatives. The core of this methodology is the versatile Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. These compounds are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of bioactive molecules such as Tazarotene, a retinoid pro-drug for dermatological applications.[1][2][3][][5] This guide offers two primary synthetic strategies, detailed protocols, data tables for experimental parameters, and visualizations of the chemical workflows and mechanisms.

Introduction

The 4,4-dimethylthiochroman scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and metabolic stability. The introduction of an ethynyl group at the 6-position provides a reactive handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. The Sonogashira coupling reaction is the method of choice for this purpose, offering mild reaction conditions and tolerance of a wide range of functional groups.[6][7][8] This document outlines the synthesis of the key precursor, 6-bromo-4,4-dimethylthiochroman, and its subsequent conversion to a variety of ethynyl-containing derivatives.

Synthetic Strategy Overview

The primary strategy for synthesizing a library of this compound derivatives involves a two-step approach. The first step is the synthesis of the key intermediate, 6-bromo-4,4-dimethylthiochroman. While this intermediate is commercially available, a synthetic route is also described. The second and core step is the palladium- and copper-catalyzed Sonogashira coupling of this bromo-derivative with a variety of terminal alkynes. An alternative approach involves the initial synthesis of the parent compound, this compound, which can then be coupled with various aryl or vinyl halides.

Figure 1: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4,4-dimethylthiochroman (Precursor)

This protocol describes the synthesis of the key intermediate, 6-bromo-4,4-dimethylthiochroman, for researchers who wish to synthesize it in-house.

Materials:

-

4,4-dimethylthiochroman

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4,4-dimethylthiochroman (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-4,4-dimethylthiochroman as a solid.

Protocol 2: General Sonogashira Coupling for the Synthesis of Derivatives

This protocol outlines the general procedure for the coupling of 6-bromo-4,4-dimethylthiochroman with various terminal alkynes.

Materials:

-

6-Bromo-4,4-dimethylthiochroman (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.04 - 0.10 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

-

Tetrahydrofuran (THF), anhydrous (optional co-solvent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

Magnetic stirrer

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 6-bromo-4,4-dimethylthiochroman (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Add anhydrous triethylamine (or a mixture of triethylamine and THF).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C as needed. Monitor the reaction progress by TLC. Reaction times can vary from 3 to 24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-4,4-dimethylthiochroman derivative.

Protocol 3: Synthesis of this compound

This protocol details the synthesis of the parent compound, which can also be used as a starting material for further derivatization.

Step 3a: Sonogashira Coupling with Trimethylsilylacetylene

-

Follow the general Sonogashira coupling procedure (Protocol 2), using trimethylsilylacetylene (1.2 eq) as the terminal alkyne.

-

After purification, this step yields 6-((trimethylsilyl)ethynyl)-4,4-dimethylthiochroman.

Step 3b: Deprotection of the Trimethylsilyl (TMS) Group

-

Dissolve the TMS-protected compound from Step 3a in methanol or a mixture of THF and methanol.

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₄S | [9][10] |

| Molecular Weight | 202.32 g/mol | [9][10] |

| Appearance | Off-white to light-yellow powder or crystals | [11][12] |

| Melting Point | 69-72 °C | [10] |

| ¹H NMR (250 MHz, CDCl₃) δ | 1.35 (s, 6H), 1.95 (m, 2H), 3.05 (m, 2H), 3.15 (s, 1H), 7.13 (d, J = 8.6 Hz, 1H), 7.58 (dd, J = 8.6, 2.0 Hz, 1H), 7.99 (d, J = 2.0 Hz, 1H) | [13] |

| Table 1: Physicochemical and Spectroscopic Data for this compound. |

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Temp. | Expected Yield |

| 6-Bromo-4,4-dimethylthiochroman | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT - 50°C | Good to Excellent |

| 6-Bromo-4,4-dimethylthiochroman | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | Good |

| 6-Bromo-4,4-dimethylthiochroman | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI | DIPA / THF | 60°C | Good to Excellent |

| 6-Bromo-4,4-dimethylthiochroman | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | Excellent |

| This compound | Ethyl 6-chloronicotinate | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 80°C | Good |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50°C | Good to Excellent |

| Table 2: Representative Sonogashira Coupling Reactions and Conditions. |

Reaction Mechanism

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide species and reductive elimination to form the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.

Figure 2: Catalytic cycle of the Sonogashira cross-coupling reaction.

Safety and Handling

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

Anhydrous solvents and inert atmosphere techniques are required for optimal results.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. WO2009116075A3 - Process for preparation of tazarotene - Google Patents [patents.google.com]

- 2. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]

- 3. 6-Ethynyl-4,4-Dimethyl-Thiochroman - CAS - 118292-06-1 | Axios Research [axios-research.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. 118292-06-1|this compound|BLD Pharm [bldpharm.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | 118292-06-1 [chemicalbook.com]

Application Notes and Protocols: Purification of 6-Ethynyl-4,4-dimethylthiochroman Reaction Products by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynyl-4,4-dimethylthiochroman is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the third-generation topical retinoid, Tazarotene. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for minimizing impurities in the final drug product. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography.

Data Presentation

The purification strategy is designed to separate the target compound from common impurities, such as the homocoupling byproduct formed during synthesis. The following table summarizes the expected chromatographic behavior of this compound and a key impurity on a silica gel stationary phase with a hexane/ethyl acetate mobile phase.

| Compound | Structure | Molecular Weight | Expected Polarity | Expected Rf Value (Hexane:Ethyl Acetate 9:1) |

| This compound (Target Compound) |  | 202.32 g/mol | Moderate | ~ 0.4 - 0.5 |

| 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne (Impurity) | 402.61 g/mol | Low | > 0.6 |

Note: Rf values are estimates and may vary based on specific experimental conditions such as the activity of the silica gel, temperature, and saturation of the chromatography chamber.

Experimental Protocols

This section details the methodology for the purification of this compound using flash column chromatography.

Materials and Equipment

-

Crude this compound reaction mixture

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Column Preparation (Slurry Method)

-

Select an appropriate column size: For purification of 1-2 grams of crude material, a column with a diameter of 4-5 cm is recommended.

-

Prepare the slurry: In a beaker, mix silica gel with the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 98:2 hexane:ethyl acetate) to form a homogenous slurry.

-

Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

-

Equilibrate the column: Once the silica gel has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the mobile phase (hexane:ethyl acetate 9:1) until the packing is stable and equilibrated.

Sample Loading

-

Dissolve the crude product: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Adsorb onto silica gel: To the dissolved crude product, add a small amount of silica gel (approximately 1-2 times the weight of the crude material).

-

Remove the solvent: Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Load the column: Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.

Elution and Fraction Collection

-

Begin elution: Carefully add the mobile phase (hexane:ethyl acetate 9:1) to the top of the column.

-

Apply pressure (for flash chromatography): Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute).

-

Collect fractions: Collect the eluent in appropriately sized fractions (e.g., 20-30 mL).

-

Monitor the separation: Monitor the progress of the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp.

-

Combine fractions: Combine the fractions that contain the pure desired product.

-

Solvent removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Signaling Pathway Context

As this compound is a precursor to the retinoid drug Tazarotene, understanding the biological context of the final product is crucial for drug development professionals. The following diagram illustrates the mechanism of action of Tazarotene's active metabolite, tazarotenic acid.

Caption: Mechanism of action of Tazarotene's active metabolite.

Application Notes and Protocols: 6-Ethynyl-4,4-dimethylthiochroman in the Synthesis of Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 6-Ethynyl-4,4-dimethylthiochroman as a novel building block in the synthesis of organic semiconductors. While direct polymerization of this specific monomer has not been extensively reported, its structural features—a rigid thiochroman core and a reactive ethynyl group—make it a promising candidate for creating new conjugated polymers for electronic applications. This document outlines a hypothetical synthetic route to a copolymer using Sonogashira cross-coupling polymerization, a widely employed method for synthesizing such materials. Detailed experimental procedures for the synthesis and characterization of the proposed polymer are provided, along with expected material properties based on analogous thiophene-containing polymers.

Introduction

Organic semiconductors are at the forefront of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure and solid-state organization of the organic semiconductor material. Thiophene-based conjugated polymers are a well-established class of organic semiconductors due to their excellent charge transport properties and environmental stability.[1]

This compound is a heterocyclic compound featuring a rigid thiochroman scaffold and a terminal alkyne.[2] Its rigid structure is advantageous for promoting intermolecular π-π stacking, which is crucial for efficient charge transport.[2] The ethynyl group provides a reactive site for polymerization, particularly through robust and versatile cross-coupling reactions like the Sonogashira coupling.[3] This allows for the incorporation of the thiochroman unit into a larger conjugated polymer backbone.

This document proposes the synthesis of a novel copolymer, poly[(6-(4,4-dimethylthiochroman))-alt-(2,5-thienylene)], through the Sonogashira polymerization of this compound with 2,5-dibromothiophene.

Proposed Synthetic Pathway

The proposed synthesis of the target copolymer via Sonogashira polymerization is depicted below. This reaction involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne (this compound) with an aryl dihalide (2,5-dibromothiophene).

References

Troubleshooting & Optimization

Technical Support Center: 6-Ethynyl-4,4-dimethylthiochroman Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethynyl-4,4-dimethylthiochroman. The information provided is intended to help identify and mitigate common side products encountered during its use in chemical synthesis.

Troubleshooting Guide: Common Side Products

This guide addresses specific issues that may arise during reactions involving this compound, with a focus on the widely used Sonogashira coupling reaction.

| Issue | Potential Cause | Recommended Action |

| Observation of a higher molecular weight impurity by LC-MS, particularly at approximately 402.6 g/mol . | This is likely the homocoupling dimer of this compound, 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne. This is a common side product in Sonogashira reactions, often catalyzed by the copper(I) co-catalyst.[1][2][3] | - Optimize Catalyst Loading: Reduce the amount of copper(I) catalyst. In some cases, a copper-free Sonogashira protocol may be effective. - Control Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling. - Slow Addition of Alkyne: Add the this compound solution slowly to the reaction mixture to maintain a low concentration, which can disfavor the dimerization reaction. - Purification: The dimer can typically be separated from the desired product by column chromatography. |

| Complex reaction mixture with multiple unidentified spots on TLC. | This could be due to a combination of the homocoupling dimer, degradation of the starting material, or side reactions with the solvent or base. | - Confirm Starting Material Purity: Ensure the this compound is of high purity before use. - Solvent and Base Selection: Use anhydrous, degassed solvents and a suitable, non-nucleophilic base. - Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal degradation. |

| Low yield of the desired cross-coupled product. | This can be a consequence of competitive side reactions, such as homocoupling, or suboptimal reaction conditions. | - Review and Optimize Reaction Parameters: Systematically vary the palladium catalyst, ligands, solvent, base, and temperature to find the optimal conditions for your specific substrates. - Reagent Stoichiometry: Ensure the stoichiometry of the coupling partners is appropriate. A slight excess of one reagent may be beneficial. |

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in Sonogashira coupling reactions with this compound?

A1: The most frequently reported side product is the homocoupling dimer, 1,4-bis(4,4-dimethylthiochroman-6-yl)buta-1,3-diyne.[1][2][3] This impurity arises from the oxidative coupling of two molecules of this compound.

Q2: How can I detect the formation of the homocoupling dimer?

A2: The dimer can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). In mass spectrometry, you would look for a mass corresponding to the dimer's molecular weight (approximately 402.6 g/mol ). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the isolated impurity.[1][2]

Q3: Are there any other known impurities associated with the synthesis of Tazarotene from this compound?

A3: Yes, in the overall synthesis of Tazarotene, other impurities have been identified. One such impurity is ethyl 6-((4,4-dimethyl-4H-thiochromen-6-yl)ethynyl)nicotinate. However, this particular impurity is reported to be a by-product of a specific reduction step involving a sulfoxide intermediate, rather than a direct side product of the Sonogashira coupling of this compound.[1][2]

Q4: What general strategies can be employed to minimize the formation of the homocoupling dimer in Sonogashira reactions?

A4: To suppress the formation of the homocoupling dimer, consider the following strategies:

-

Copper-Free Conditions: The copper co-catalyst is often implicated in promoting homocoupling. Employing a copper-free Sonogashira protocol can significantly reduce the formation of this side product.

-

Use of Specific Ligands: The choice of ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

-

Inert Atmosphere: Rigorously excluding oxygen from the reaction mixture is crucial, as the homocoupling is an oxidative process.

-

Control of Reaction Parameters: Careful optimization of temperature, solvent, and base can also help to favor the cross-coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Coupling Reaction with this compound

Disclaimer: This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: To a dried reaction flask, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a copper(I) salt (e.g., CuI, 0.04-0.10 eq.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add a degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Addition of Alkyne: Dissolve this compound (1.1-1.5 eq.) in a small amount of the degassed solvent and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography to Remove the Homocoupling Dimer

-

Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The less polar homocoupling dimer will typically elute before the more polar desired cross-coupled product.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Caption: Sonogashira reaction pathway and competing homocoupling.

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Sonogashira Coupling of 6-Ethynyl-4,4-dimethylthiochroman